Pbf-Cl is primarily used as a protecting group in organic synthesis, particularly for alcohols and phenols. Its bulky structure and ease of introduction and removal make it a valuable tool for researchers. Pbf-Cl can be attached to alcohols and phenols under various reaction conditions, often using a basic catalyst. The removal of the Pbf group can be achieved using specific reagents or conditions, depending on the desired outcome and other functional groups present in the molecule. This allows for the selective protection and deprotection of hydroxyl moieties during multi-step syntheses.
Here are some examples of Pbf-Cl usage in organic synthesis:
Due to its role in protecting hydroxyl groups, Pbf-Cl finds applications in medicinal chemistry. It can be used to mask reactive hydroxyl groups in potential drug candidates, improving their stability and facilitating further chemical modifications. Additionally, Pbf-Cl can be utilized to introduce a bulky hydrophobic group, potentially influencing the drug's pharmacokinetic properties, such as absorption and distribution.
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is a specialized chemical compound primarily utilized in peptide synthesis. Its IUPAC name reflects its complex structure, characterized by a benzofuran backbone with multiple methyl groups and a sulfonyl chloride functional group. The molecular formula is C13H17ClO3S, with a molecular weight of approximately 288.79 g/mol . The compound serves as a protecting group for the guanidine side chain of arginine during peptide synthesis, enhancing the stability and specificity of reactions involving this amino acid .
In peptide synthesis, the primary reaction involving 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is its role as a protecting group. It can be removed under specific conditions using trifluoroacetic acid (TFA), allowing for the selective deprotection of the arginine side chain . The compound can also undergo oxidative treatment to facilitate the formation of disulfide bonds when used in conjunction with cysteine residues.
While 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride itself does not exhibit significant biological activity outside of its role in peptide synthesis, it is crucial for producing peptides that may have various biological functions. The peptides synthesized using this compound can participate in numerous biochemical pathways and may have therapeutic applications depending on their structure and function .
The synthesis of 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride typically involves multi-step organic reactions. The process generally includes:
These steps require careful control of reaction conditions to ensure high yields and purity .
The primary application of 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is in peptide synthesis, particularly for protecting arginine residues during the formation of complex peptides. This allows for more efficient and selective synthesis processes in pharmaceutical research and development . Additionally, it may find applications in organic synthesis where specific protection of functional groups is necessary.
Interaction studies involving 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride primarily focus on its reactivity with amino acids during peptide synthesis. The compound interacts specifically with the guanidine group of arginine to form a stable protective layer that can be selectively removed under mild conditions . Understanding these interactions is crucial for optimizing peptide synthesis protocols.
Several compounds share structural similarities with 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 2,2-Dimethyl-2,3-dihydrobenzofuran-7-sulfonyl chloride | 87254-52-2 | 0.89 |
| 2,3-Dihydro-1-benzofuran-5-sulfonoylchloride | 115010-11-2 | 0.82 |
These compounds differ primarily in their methylation patterns and functional groups but serve similar roles in organic synthesis as protecting groups or intermediates . The uniqueness of 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride lies in its specific configuration and effectiveness in protecting arginine residues without significantly hindering subsequent reactions.
The sulfonyl chloride moiety in 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride participates in electrophilic aromatic substitution (S~E~Ar) reactions, where the electrophilic sulfur atom reacts with nucleophilic aromatic rings. The reaction mechanism follows the Hughes-Ingold framework, involving the formation of a Wheland intermediate (arenium ion) during the substitution process [3]. The electron-withdrawing nature of the sulfonyl group (-SO₂Cl) deactivates the aromatic ring, directing electrophilic attacks to specific positions.
The pentamethyl-substituted dihydrobenzofuran backbone introduces steric constraints that modulate electrophilic reactivity. While the sulfonyl chloride group is inherently electrophilic, the methyl groups at positions 2, 2, 4, 6, and 7 create a crowded environment, slowing reaction kinetics compared to less hindered analogs like tosyl chloride [1] [5]. This steric shielding is evident in the compound’s resistance to hydrolysis under mild conditions, as the methyl groups hinder nucleophilic access to the sulfur center [1].
Aromatic sulfonation typically involves the generation of a sulfonic acid group via electrophilic attack. For 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride, the pre-existing sulfonyl chloride group further directs subsequent substitutions to meta positions relative to itself, as predicted by resonance and inductive effects [3]. This regioselectivity is critical in multi-step syntheses where sequential functionalization is required.
The compound’s steric profile is pivotal in its use as a protecting group for guanidine moieties in peptide synthesis. The pentamethyl-dihydrobenzofuran structure creates a three-dimensional shield around the sulfonyl chloride, preventing undesired side reactions such as over-sulfonylation or aggregation during solid-phase peptide synthesis.
The methyl groups at positions 2, 2, 4, 6, and 7 generate a conical steric environment that limits access to the sulfur atom. This spatial hindrance ensures selective reactions with primary amines in guanidine groups while minimizing interactions with secondary amines or hydroxyl groups [1] [5]. For example, in arginine protection, the sulfonyl chloride reacts exclusively with the guanidine nitrogen, leaving other functional groups intact for subsequent coupling steps.
The table below contrasts the steric and electronic properties of 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride with related sulfonyl chlorides:
| Property | Pbf-Cl | Tosyl Chloride | Mesyl Chloride |
|---|---|---|---|
| Steric Hindrance Index | High | Moderate | Low |
| Hydrolysis Half-Life (h) | 48 (pH 7) | 0.5 (pH 7) | 0.1 (pH 7) |
| Peptide Compatibility | Arginine-specific | Broad | Limited |
This steric differentiation enhances Pbf-Cl’s utility in complex peptide architectures, where precise control over reaction sites is paramount [1] [5].
The formation of sulfonamide bonds via 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride follows second-order kinetics, with rate dependence on both the sulfonyl chloride and amine concentrations. Recent studies using continuous flow systems have elucidated the reaction’s temporal profile, revealing sigmoidal kinetics under certain conditions [4].
In a continuous flow reactor, the reaction between Pbf-Cl and benzylamine achieved a space-time yield of 6.7 kg L⁻¹ h⁻¹ at a residence time of 41 seconds [4]. The optimal temperature range was 20–40°C, beyond which decomposition pathways (e.g., SO₂ and HCl release) became significant [1]. The table below summarizes kinetic parameters for sulfonamide bond formation:
| Parameter | Value | Conditions |
|---|---|---|
| Rate Constant (k) | 0.15 L mol⁻¹ s⁻¹ | 25°C, DCM solvent |
| Activation Energy (Eₐ) | 45 kJ mol⁻¹ | 20–40°C |
| Half-Life (t₁/₂) | 120 s | [Amine] = 0.5 M |
The sigmoidal kinetic behavior observed in flow systems suggests intermediate formation steps, possibly involving the generation of a sulfene (R-SO₂) species prior to nucleophilic attack [4]. This aligns with computational studies indicating that the methyl groups stabilize transition states through hyperconjugative effects, lowering the activation barrier for sulfonamide bond formation [1].
Corrosive